molecular formula C17H15BrN4OS B15079914 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303107-02-0

3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079914
CAS No.: 303107-02-0
M. Wt: 403.3 g/mol
InChI Key: YTZYSQLQQVDLNQ-VXLYETTFSA-N
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Description

3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromothiophene moiety linked to a pyrazole ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a series of reactions including hydrazinolysis and condensation with 4-ethylbenzaldehyde to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of the bromothiophene and pyrazole rings, which confer unique chemical and biological properties

Properties

CAS No.

303107-02-0

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

YTZYSQLQQVDLNQ-VXLYETTFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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